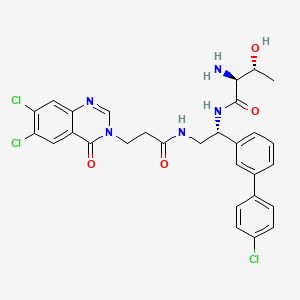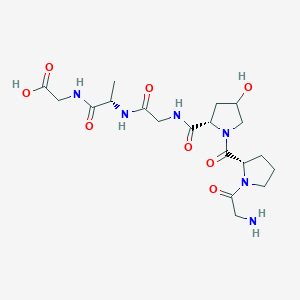
Egfr-IN-74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-74 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent . The development of this compound represents a promising advancement in cancer therapeutics, offering potential benefits over existing treatments.
Preparation Methods
The synthesis of Egfr-IN-74 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For instance, the preparation method may include the use of palladium-catalyzed coupling reactions, which are common in the synthesis of complex organic molecules . Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Egfr-IN-74 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in this compound.
Scientific Research Applications
Egfr-IN-74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy. In biology, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, it is being explored as a potential therapeutic agent for treating EGFR-mutant cancers, including NSCLC . Additionally, this compound may have applications in the pharmaceutical industry for the development of new cancer treatments.
Mechanism of Action
Egfr-IN-74 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways . This inhibition leads to the arrest of cancer cell growth and induces apoptosis. The molecular targets of this compound include various mutant forms of EGFR, which are commonly found in NSCLC .
Comparison with Similar Compounds
Egfr-IN-74 is unique compared to other EGFR inhibitors due to its selectivity for specific EGFR mutants. Similar compounds include erlotinib, gefitinib, afatinib, and osimertinib, which are also used to treat EGFR-mutant cancers . this compound may offer advantages in terms of efficacy and reduced resistance compared to these existing treatments .
Properties
Molecular Formula |
C32H28BrF3N6O4S |
|---|---|
Molecular Weight |
729.6 g/mol |
IUPAC Name |
ethyl 6-bromo-2-imidazol-1-yl-4-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]quinoline-3-carboxylate |
InChI |
InChI=1S/C32H28BrF3N6O4S/c1-2-46-31(43)28-29(24-19-22(33)9-12-25(24)38-30(28)42-14-13-37-20-42)41-17-15-40(16-18-41)27-6-4-3-5-26(27)39-47(44,45)23-10-7-21(8-11-23)32(34,35)36/h3-14,19-20,39H,2,15-18H2,1H3 |
InChI Key |
NTWIRWVNYBTFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3C=CN=C3)N4CCN(CC4)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)





![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)


